molecular formula C14H16NO3P B14004580 Ethyl phenyl N-phenylphosphoramidate CAS No. 5449-04-7

Ethyl phenyl N-phenylphosphoramidate

Cat. No.: B14004580
CAS No.: 5449-04-7
M. Wt: 277.25 g/mol
InChI Key: WJCODAJQUOJDRK-UHFFFAOYSA-N
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Description

Ethyl phenyl N-phenylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the phosphorus (P) atom and the nitrogen (N) atom. This compound belongs to the class of phosphoramidates, which are known for their stable phosphoryl bond (P=O). Phosphoramidates have significant applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenyl N-phenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base, followed by the addition of ethanol. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: Bases such as triethylamine or pyridine

Another method involves the oxidative cross-coupling of phenylphosphine with aniline in the presence of an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactants: Phenylphosphonic dichloride, aniline, and ethanol

    Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

    Purification: Techniques such as distillation or recrystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl N-phenylphosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alcohols, amines, thiols

Major Products Formed

    Oxidation: Phosphoric acid derivatives

    Reduction: Phosphine oxides

    Substitution: Various substituted phosphoramidates

Scientific Research Applications

Ethyl phenyl N-phenylphosphoramidate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl phenyl N-phenylphosphoramidate involves its interaction with molecular targets through the phosphoryl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Ethyl phenyl N-phenylphosphoramidate can be compared with other phosphoramidates, such as:

  • Phenyl N-phenylphosphoramidate
  • Ethyl N-phenylphosphoramidate
  • Mthis compound

Uniqueness

This compound is unique due to its specific combination of ethyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where tailored reactivity is required .

Properties

CAS No.

5449-04-7

Molecular Formula

C14H16NO3P

Molecular Weight

277.25 g/mol

IUPAC Name

N-[ethoxy(phenoxy)phosphoryl]aniline

InChI

InChI=1S/C14H16NO3P/c1-2-17-19(16,15-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16)

InChI Key

WJCODAJQUOJDRK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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